6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, such as those mediated by the M4 muscarinic acetylcholine receptor . It can also impact gene expression and cellular metabolism by interacting with key enzymes and proteins involved in these processes. For example, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. As an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a site distinct from the active site, causing conformational changes that alter the receptor’s activity . Additionally, its inhibition of RIPK1 involves binding to the kinase domain, preventing the phosphorylation events necessary for necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of necroptosis and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can effectively modulate the M4 muscarinic acetylcholine receptor and inhibit RIPK1 without causing significant toxicity . Higher doses may lead to adverse effects, such as toxicity and off-target interactions, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 and the M4 muscarinic acetylcholine receptor can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These interactions may also impact the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYSKCIZCQTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730030 | |
Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-94-6 | |
Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.